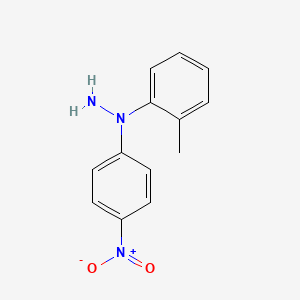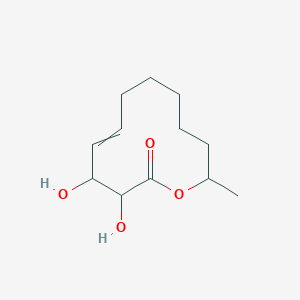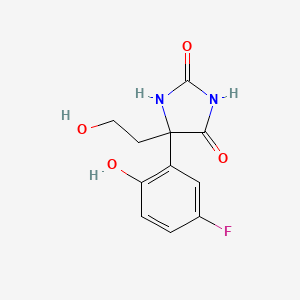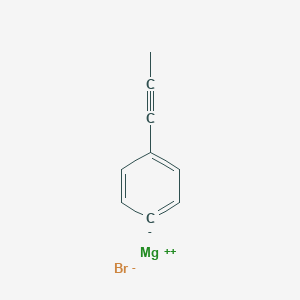
magnesium;prop-1-ynylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;prop-1-ynylbenzene;bromide, also known as prop-2-yn-1-ylmagnesium bromide, is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a prop-1-ynyl group and a benzene ring, with a bromide ion as a counterion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;prop-1-ynylbenzene;bromide typically involves the reaction of magnesium turnings with prop-1-ynylbenzene bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium surface. The mixture is then refluxed to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar procedure but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;prop-1-ynylbenzene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .
Wissenschaftliche Forschungsanwendungen
Magnesium;prop-1-ynylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of magnesium;prop-1-ynylbenzene;bromide involves the nucleophilic addition of the prop-1-ynyl group to electrophilic carbon atoms in carbonyl compounds. The magnesium atom acts as a Lewis acid, facilitating the formation of the carbon-carbon bond. The bromide ion serves as a counterion to balance the charge .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a prop-1-ynyl group.
Vinylmagnesium bromide: Contains a vinyl group instead of a prop-1-ynyl group.
Ethylmagnesium bromide: Contains an ethyl group instead of a prop-1-ynyl group .
Uniqueness
Magnesium;prop-1-ynylbenzene;bromide is unique due to the presence of both an alkyne group and an aromatic ring, which allows it to participate in a wider range of chemical reactions compared to other Grignard reagents. This makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
116421-85-3 |
|---|---|
Molekularformel |
C9H7BrMg |
Molekulargewicht |
219.36 g/mol |
IUPAC-Name |
magnesium;prop-1-ynylbenzene;bromide |
InChI |
InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UTLSCGXCFGKIPA-UHFFFAOYSA-M |
Kanonische SMILES |
CC#CC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


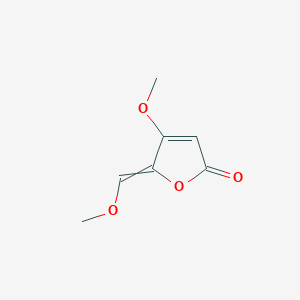
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
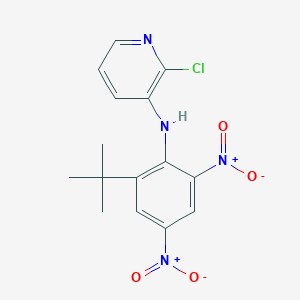
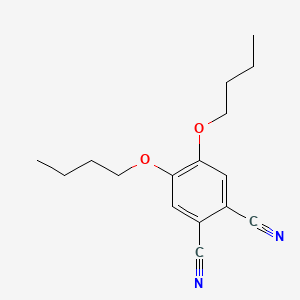

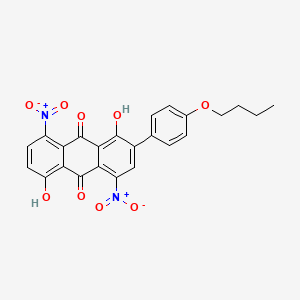
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
